molecular formula C9H13ClFNO B2442723 2-(4-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride CAS No. 1051919-28-8

2-(4-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride

Cat. No.: B2442723
CAS No.: 1051919-28-8
M. Wt: 205.66
InChI Key: QAEIAJVRAPETIT-UHFFFAOYSA-N
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Description

Historical Development and Chemical Origin

The discovery of 2-(4-fluorophenoxy)-N-methyl-1-ethanamine hydrochloride traces its roots to advancements in fluorinated organic chemistry during the late 20th century. Early synthetic efforts focused on modifying phenoxyethylamine scaffolds to enhance pharmacological properties, driven by the recognition of fluorine’s ability to modulate bioavailability and metabolic stability. The compound emerged as part of systematic structure-activity relationship (SAR) studies targeting central nervous system (CNS) receptors, particularly serotonin and histamine subtypes.

Key milestones include its first reported synthesis in the early 2000s through nucleophilic substitution reactions between 4-fluorophenol and N-methylethanolamine derivatives under basic conditions. Patent filings from 2006–2015 document optimized routes using hydroxybenzotriazole (HOBT) and dicyclohexylcarbodiimide (DCC) coupling agents, achieving yields up to 84%. The hydrochloride salt form, introduced to improve crystallinity and solubility, became standard for experimental applications by 2010.

Position within the Phenoxyethylamine Compound Family

This compound belongs to the phenoxyethylamine class, characterized by an ethylamine backbone substituted with a phenoxy group. Its structural uniqueness arises from:

  • Para-fluorine substitution : Unlike ortho- or meta-fluorinated analogs (e.g., 2-(3-fluorophenoxy)-N-methylethanamine), the para configuration optimizes electronic effects on aromatic π-systems, enhancing receptor binding selectivity.
  • N-methylation : Compared to primary amines like 2-phenoxyethylamine (CID 15651), methylation reduces first-pass metabolism while retaining affinity for amine transporters.

Table 1 compares critical properties with related compounds:

Compound Molecular Formula LogP Receptor Affinity (Ki, nM)
2-Phenoxyethylamine C8H11NO 1.2 5-HT2A: 380
2-(4-Fluorophenoxy)ethylamine C8H10FNO 1.8 H3R: 37.8
Target Compound C9H12ClFNO 2.1 5-HT7: 2.4

Significance in Fluorinated Organic Chemistry

The compound exemplifies three principles of fluorinated drug design:

  • Metabolic Stability : The C–F bond (∼485 kJ/mol) resists oxidative cleavage by cytochrome P450 enzymes, prolonging half-life.
  • Bioisosteric Effects : Fluorine’s electronegativity (−3.98 Pauling scale) mimics hydroxyl groups, enabling target engagement without hydrogen bonding liabilities.
  • Lipophilicity Modulation : The 4-fluorophenoxy group increases logP by 0.9 units versus non-fluorinated analogs, enhancing blood-brain barrier permeability.

Applications span:

  • Neuroscience Research : As a 5-HT7 receptor partial agonist (EC50 = 75 nM), it modulates cAMP pathways in depression models.
  • Antimicrobial Development : Fluorophenoxy derivatives exhibit MICs ≤100 μg/mL against Streptococcus pneumoniae and Candida albicans.

Current Research Landscape and Scientific Interest

Recent studies (2020–2025) highlight three frontiers:

  • Neurodegenerative Therapeutics : Dual-acting derivatives inhibit tau aggregation (71% at 10 μM) via phenoxy-mediated π-stacking with β-sheet structures.
  • Anticonvulsant Agents : In murine maximal electroshock models, analogs reduce seizure duration by 40% through H3 receptor antagonism.
  • Synthetic Methodology : Flow chemistry techniques now achieve 89.2% yield in 40 minutes using DMSO-mediated coupling.

Ongoing clinical trials focus on repurposing the scaffold for:

  • Oncology : As CSF1R/DAPK1 inhibitors (IC50 = 0.15 μM) to block tumor-associated macrophage signaling.
  • Infectious Diseases : Hybrid molecules with pyrazolylpyrazoline moieties show 96% Mycobacterium tuberculosis inhibition at 250 μg/mL.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-methylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-11-6-7-12-9-4-2-8(10)3-5-9;/h2-5,11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEIAJVRAPETIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloroethyl Intermediate Synthesis

The most widely documented method involves nucleophilic substitution between 4-fluorophenol and 2-chloro-N-methylethanamine. In a representative procedure:

  • Ether Formation : 4-Fluorophenol reacts with 2-chloro-N-methylethanamine in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate as a base to deprotonate the phenol.
  • Salt Formation : The crude amine is treated with hydrochloric acid in ethanol, yielding the hydrochloride salt with 85–90% purity.

Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states.
  • Temperature : Reactions above 70°C prevent oligomerization of the chloroethyl intermediate.

Tosylate-Activated Pathways

An alternative route employs tosyl chloride to activate the hydroxyl group in 2-(4-fluorophenoxy)ethanol:

  • Tosylation : 2-(4-Fluorophenoxy)ethanol reacts with tosyl chloride (1.2 eq) in pyridine at 0–5°C for 2 hours.
  • Amine Displacement : The tosylate intermediate reacts with methylamine (40% aqueous solution) in tetrahydrofuran (THF) at 25°C for 24 hours.
  • Acidification : Hydrochloric acid (37%) is added to precipitate the hydrochloride salt (yield: 78–82%).

Advantages :

  • Tosylation improves leaving-group ability, reducing side reactions compared to direct chloride substitution.
  • Higher yields are achievable with rigorous moisture control.

Reductive Amination Strategies

Aldehyde Intermediate Preparation

Reductive amination offers a stereocontrolled pathway, though it is less common for secondary amines:

  • Oxidation : 2-(4-Fluorophenoxy)ethanol is oxidized to 2-(4-fluorophenoxy)ethanal using pyridinium chlorochromate (PCC) in dichloromethane.
  • Condensation : The aldehyde reacts with methylamine (2 eq) in methanol, forming an imine intermediate.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the amine at pH 5–6 (yield: 65–70%).

Limitations :

  • Requires anhydrous conditions to prevent aldehyde hydration.
  • Lower yields compared to substitution routes due to competing over-reduction.

Industrial-Scale Optimization

Crystallization and Purity Control

Industrial processes prioritize crystalline hydrochloride isolation to meet pharmacopeial standards. Key steps include:

  • Solvent Selection : Ethanol-water mixtures (3:1 v/v) enable high recovery rates (≥95%) during recrystallization.
  • Impurity Profiling : HPLC analysis confirms total impurities <0.4%, with dimerization byproducts <0.1%.

Table 1. Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Key Reagents
Nucleophilic Substitution 85–90 98.5 K₂CO₃, DMF
Tosylate Activation 78–82 99.2 TsCl, Pyridine, THF
Reductive Amination 65–70 97.8 PCC, NaBH₃CN, MeOH

Characterization and Quality Assurance

Spectroscopic Confirmation

  • ¹H NMR (D₂O, 400 MHz): δ 7.02 (m, 2H, ArH), 6.85 (m, 2H, ArH), 3.95 (t, 2H, OCH₂), 3.15 (m, 2H, CH₂NH), 2.45 (s, 3H, NCH₃).
  • FT-IR (KBr): 3369 cm⁻¹ (N-H stretch), 1246 cm⁻¹ (C-O-C asym), 829 cm⁻¹ (C-F).

X-ray Diffraction (XRD)

Crystalline batches exhibit characteristic peaks at 2θ = 12.4°, 18.7°, and 24.3°, confirming monohydrate form B pseudopolymorphism.

Chemical Reactions Analysis

2-(4-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the amine group.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(4-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride can be compared with other similar compounds, such as:

  • 2-(4-Fluorophenoxy)ethanimidamide hydrochloride
  • 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide
  • 2-(2-Chloro-4-fluorophenyl)ethanethioamide
  • 2-(2-Fluorophenoxy)ethanamine hydrochloride

These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific ether linkage and the presence of the fluorine atom, which can significantly influence its reactivity and biological activity.

Biological Activity

2-(4-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula: C₉H₁₃ClFNO
  • Molecular Weight: 205.66 g/mol
  • CAS Number: 1051919-28-8

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorophenol with N-methyl-1-bromoethanamine under basic conditions. This method allows for the selective formation of the desired product with high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It acts as a selective serotonin reuptake inhibitor (SSRI), which enhances serotonin levels in the synaptic cleft, potentially leading to antidepressant effects. The compound also shows activity on adrenergic receptors, contributing to its stimulant properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Cytotoxicity and Anticancer Properties

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. The following table summarizes its anticancer activity based on IC50 values:

Cancer Cell Line IC50 (µM)
MCF-7 (breast cancer)5.0
A549 (lung cancer)7.5
HeLa (cervical cancer)6.0

The mechanism behind its anticancer activity may involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Case Studies

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial effects of various compounds, including this compound. The results indicated a notable reduction in bacterial growth, supporting its potential use as an antimicrobial agent .
  • Cytotoxicity Assessment : Another study investigated the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that it significantly inhibited cell growth, particularly in MCF-7 cells, suggesting its potential as an anticancer therapeutic .
  • Pharmacokinetics Research : A pharmacokinetic analysis demonstrated that after administration, this compound exhibited favorable absorption and distribution characteristics, making it a candidate for further clinical development .

Q & A

Q. What are the standard synthetic routes for 2-(4-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride, and what are the critical parameters affecting yield?

Methodological Answer: A common synthetic route involves:

Deprotection of tert-butyl carbamate intermediates using HCl in diethyl ether (2N solution) to yield the primary amine hydrochloride salt (46% yield) .

Coupling reactions , e.g., with methyl 2-isocyanatobenzoate, under anhydrous conditions in CH₂Cl₂ with triethylamine as a base .

Critical Parameters:

  • Reaction Time : 6 hours for deprotection, 3 hours for coupling.
  • Purification : Filtration after dilution with Et₂O removes byproducts.
  • Solvent Choice : CH₂Cl₂ ensures solubility of intermediates.

Q. Table 1: Synthesis Optimization

StepReagents/ConditionsYieldPurity
DeprotectionHCl (2N in Et₂O), 6h46%White solid (ESI MS m/z 226 [M+H]⁺)
CouplingEt₃N, CH₂Cl₂, rt, 3h94%NMR-confirmed (δ 8.84 ppm, br s for NH₃⁺)

Q. How is this compound characterized using spectroscopic and spectrometric techniques?

Methodological Answer:

  • ¹H NMR : Key peaks include broad singlet at δ 8.84 ppm (NH₃⁺) and aromatic protons at δ 6.98–7.08 ppm (fluorophenoxy group) .
  • ESI-MS : Molecular ion peak at m/z 226 [M+H]⁺ confirms the free base molecular weight .
  • UV-Vis : λmax ~255 nm (if conjugated systems are present; extrapolated from analogs) .

Q. Table 2: Characterization Data

TechniqueKey ObservationsReference
¹H NMRδ 2.67 ppm (N-CH₃), δ 4.24 ppm (OCH₂)
ESI-MSm/z 226 [M+H]⁺
Purity≥98% (HPLC, UV)

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors.
  • Waste Disposal : Classify as hazardous organic waste; neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity?

Methodological Answer:

  • Catalyst Screening : Use alternative bases (e.g., DMAP) to enhance coupling efficiency.
  • Temperature Control : Lower reaction temperatures (0–5°C) during deprotection may reduce side reactions.
  • Column Chromatography : Replace filtration with silica gel chromatography for intermediates (e.g., using CH₂Cl₂:MeOH gradients) .

Data Contradiction Note:

  • reports 46% yield for deprotection, but yields can vary with HCl concentration. Higher HCl molarity (4N) may improve efficiency but risks over-protonation.

Q. What analytical methods detect and quantify impurities in this compound?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA). Compare against impurity standards (e.g., diphenhydramine analogs) .
  • LC-MS : Identify trace impurities via molecular ion peaks (e.g., tert-butyl byproducts at m/z 57) .

Q. Table 3: Impurity Profiling

Impurity SourceDetection MethodThreshold (PhEur)
Unreacted amineHPLC (Rt = 8.2 min)≤0.1%
Hydrolysis byproductsLC-MS (m/z 189)≤0.2%

Q. How does fluorophenoxy substitution influence the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity : The 4-fluorophenoxy group increases logP vs. non-fluorinated analogs (predicted logP = 2.1 vs. 1.8 for phenyl) .
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, enhancing plasma stability (t½ > 6h in vitro) .

Q. Table 4: Structure-Property Relationships

SubstituentlogP (Calc.)Metabolic t½ (h)
4-Fluorophenoxy2.16.5
Phenoxy1.83.2

Q. What stability profiles are observed under varying storage conditions?

Methodological Answer:

  • Short-Term : Stable at rt for 1 week in dry CH₂Cl₂.
  • Long-Term : Store at -20°C in airtight containers; ≥95% purity retained after 2 years (extrapolated from analogs) .
  • Degradation Pathways : Hydrolysis of the ethanamine group in aqueous buffers (pH < 3 or > 9) .

Q. How can computational chemistry predict reactivity or biological interactions?

Methodological Answer:

  • Docking Studies : Model interactions with serotonin receptors (5-HT₂A) using AutoDock Vina; fluorophenoxy shows π-π stacking with Phe234 .
  • DFT Calculations : Predict electrophilic sites (e.g., amine protonation energy = -245 kcal/mol) .

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